

# CCT251545 validation as chemical probe

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**Compound Focus:** CCT251545

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## Key Validation Metrics for CCT251545

The following table summarizes the core experimental data that validates **CCT251545** as a chemical probe.

Validation Aspect	Experimental Data & Results
<b>Primary Target &amp; Potency</b>   • <b>Targets:</b> CDK8 and CDK19 [1] [2] [3] • <b>Biochemical IC<sub>50</sub>:</b> 6-7 nM for CDK8/cyclin C; 6 nM for CDK19/cyclin C [3] • <b>Cellular IC<sub>50</sub></b> (WNT pathway): 5 nM (in 7dF3 cells) [1] [4]     <b>Selectivity Profiling</b>   • <b>Live-Cell Target Engagement:</b> Binds CDK8/19 with Kd(app) ≤10 nM; no binding to any other CDKs (up to 1 μM cutoff) [3] [5] • <b>Kinase Panel Screening:</b> Tested at 1 μM against 293 kinases; showed >50% inhibition for only 6 off-targets [3]. • <b>CDK Family Panel:</b> Potent activity against CDK8/cyclin C & CDK19/cyclin C; no significant activity (IC <sub>50</sub> >1 μM) against 20 other CDK/cyclin pairs [6] [3].     <b>Cellular Target Engagement</b>   • <b>Biomarker Modulation:</b> Dose-dependent reduction of phospho-STAT1 (Ser727), a validated biomarker of CDK8/19 activity (IC <sub>50</sub> = 9 nM) [3] [7]. • <b>Cellular Thermal Shift Assay (CETSA):</b> Confirmed direct target engagement of CDK8 and CDK19 in SW620 colorectal cancer cells [2].     <b>In Vivo Validation</b>   • <b>Pharmacokinetics:</b> Orally bioavailable; showed good exposure and moderate clearance in mice, rats, and dogs [1] [3]. • <b>Efficacy &amp; Pharmacodynamics:</b> Inhibited tumor growth in WNT-dependent xenograft models (e.g., SW620, MMTV-WNT-1) and reduced pSTAT1 (Ser727) in tumors [2] [3].     <b>Orthogonal Genetic Validation</b>   • <b>CRISPR/Cas9 Knockout:</b> The anti-proliferative effect of <b>CCT251545</b> was abolished in CDK8/19 double-knockout and CDK8 single-knockout SW620 cell	

clones [6] [3]. • **Rescue Experiment:** Re-expression of wild-type CDK8, but not a kinase-dead mutant (CDK8-D173A), restored cellular sensitivity to **CCT251545** [3]. |

## Detailed Experimental Protocols

For researchers looking to reproduce or understand these validation studies, here is a detailed look at the key methodologies used.

- **Target Identification (SILAC-based Affinity Proteomics)**
  - **Workflow:** A bifunctional analog of **CCT251545** was immobilized on sepharose beads to create an affinity matrix [2]. Proteins binding to the matrix from lysates of LS174T human colon carcinoma cells were competitively eluted with the soluble, active compound. Using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and quantitative mass spectrometry, proteins displaced by the active compound (indicating specific binding) were identified [2].
  - **Key Finding:** This experiment identified CDK8 and CDK19 as the highest-affinity binders, along with multiple other components of the Mediator complex, thus revealing the molecular targets of the chemical series [2].
- **Live-Cell Target Engagement (BRET Assay)**
  - **Workflow:** A panel of cell-permeable energy transfer (BRET) probes was designed to quantify target occupancy for all 21 human CDKs in live cells [5]. HEK-293 cells expressing CDK-NanoLuc fusion proteins were treated with **CCT251545**, and its ability to displace the energy transfer probe from CDK8 and CDK19 was measured, yielding an apparent dissociation constant ( $K_d$ -app) in a physiologically relevant, live-cell environment [3] [5].
  - **Key Finding:** This method confirmed single-digit nanomolar occupancy of CDK8 and CDK19 by **CCT251545** and demonstrated a lack of binding to all other CDKs, verifying exceptional selectivity within this kinase family in live cells [3] [5].

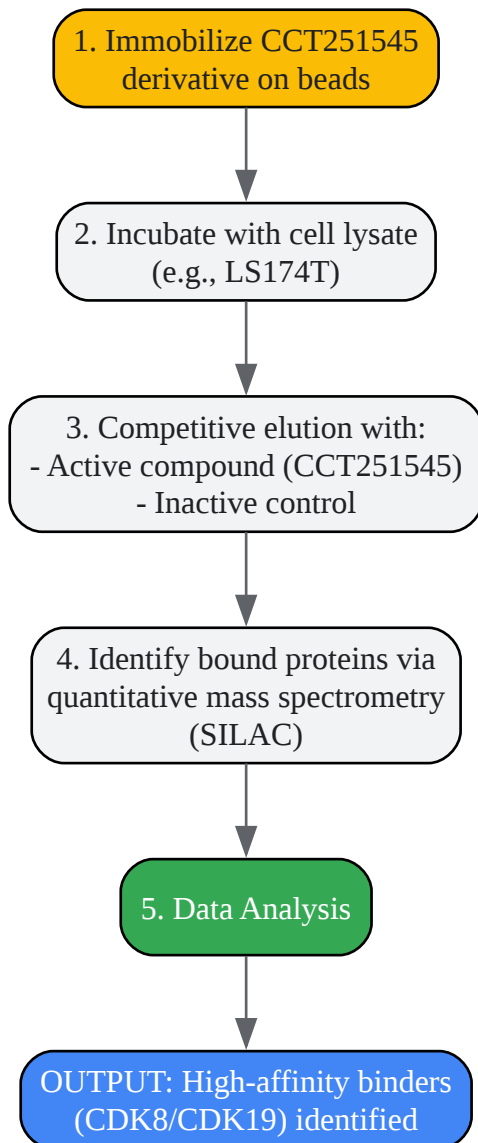
## Comparison with Probe Quality Criteria and Applications

**CCT251545** meets the consensus criteria for a high-quality chemical probe, which include cellular potency  $<1 \mu\text{M}$ , substantial selectivity within the target family, and evidence of on-target engagement [8]. Its utility is demonstrated across diverse research contexts, as shown in the table below.

Application Area	Key Finding / Role of CDK8/19 Inhibition
Cancer Biology	Sensitizes multidrug-resistant cancer cells to chemotherapy by activating Rac1-dependent macropinocytosis, enhancing drug uptake [9].
Transcriptional Regulation	Phospho-proteomics in colorectal cancer cells identified direct substrates, including phosphorylation sites on Mediator complex subunits (MED13, MED14, MED26), suggesting a feedback mechanism [6].
Uterine Fibroid Research	Models the effect of common <i>MED12</i> driver mutations; inhibition in myometrial stem cells recapitulates the transcriptional and fibroid-like phenotype, providing insights into disease etiology [7].
Therapy Resistance	Prevents the acquisition of resistance to ERK/MAPK-targeted therapies in KRAS-mutant cancers by impeding the transcriptional plasticity required for escape [10].

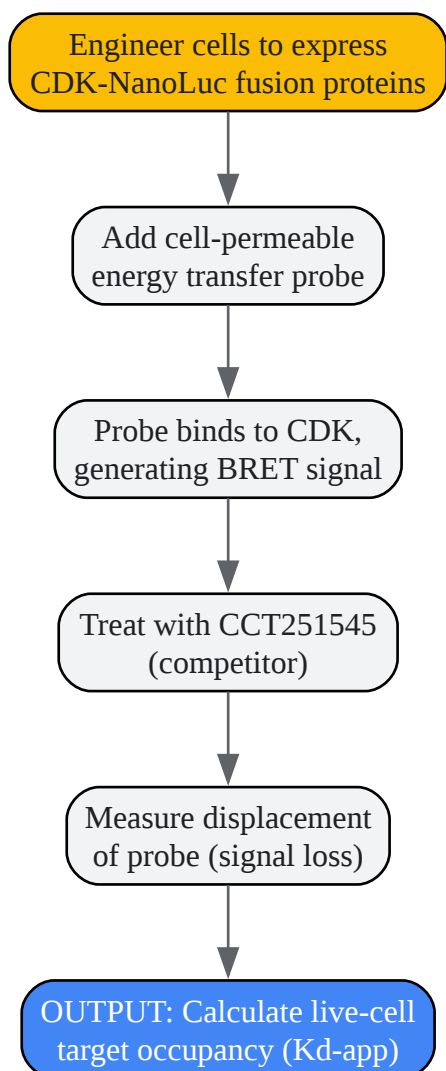
## Diagrams of Experimental Workflows

To further clarify the key experimental approaches used in the validation of **CCT251545**, the following diagrams outline the core workflows.



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*Workflow for target identification using affinity purification and quantitative proteomics [2].*



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*Workflow for live-cell target engagement assessment using a BRET-based assay [3] [5].*

## Summary for Researchers

In summary, the body of evidence from diverse and orthogonal assays strongly supports **CCT251545** as a **high-quality, selective chemical probe for CDK8 and CDK19**.

- **For studies aiming to inhibit CDK8/19 kinase activity, CCT251545** is an excellent first-choice tool, with well-documented cellular and in vivo activity.
- **Best practices for its use** include employing concentrations in the low nanomolar range (e.g., 10-100 nM) in cellular assays and utilizing its inactive analog, **CCT251921** or **CCT251099**, as a negative

control to rule out off-target effects [6] [3].

- The data presented here, particularly the genetic knockout and rescue experiments, provide a high level of confidence that observed phenotypes are specifically due to the inhibition of CDK8/19 kinase activity [6] [3].

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